molecular formula C8H5BF3NO3 B1462895 (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid CAS No. 1072946-64-5

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1462895
CAS No.: 1072946-64-5
M. Wt: 230.94 g/mol
InChI Key: SZPKBNMEIASWNB-UHFFFAOYSA-N
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Description

“(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid” is a derivative of Phenylboronic Acid, a compound used in the organic synthesis of various pharmaceutical goods . It has a molecular formula of C8H5BF3NO3 and a molecular weight of 230.94 . The compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string FC(F)(F)OC1=CC=C(C#N)C=C1B(O)O . This indicates that the molecule contains a phenyl ring with cyano and trifluoromethoxy substituents, as well as a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm³, a boiling point of 355.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 44.6±0.4 cm³, a polar surface area of 73 Ų, and a molar volume of 155.3±5.0 cm³ .

Scientific Research Applications

Catalysis and Organic Transformations

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, as a derivative within the boronic acid family, shares similar properties and applications in catalysis and organic synthesis with its related compounds. Boronic acids, including this specific derivative, are involved in various catalytic and organic transformations due to their unique reactivity and ability to form reversible covalent bonds with diols and other functional groups. For instance, boronic acids are utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Lawson & Melen, 2017).

Sensing and Recognition

Boronic acids are known for their ability to act as sensors, especially in detecting sugars and other diol-containing biomolecules. The boronic acid moiety can reversibly interact with diols, making it useful in the development of sensors for glucose and other saccharides, which is crucial in diabetes management and other applications. The presence of a (trifluoromethoxy) group in the this compound could potentially influence its electronic properties and enhance its binding affinity and selectivity toward specific analytes (Lacina, Skládal, & James, 2014).

Properties

IUPAC Name

[5-cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKBNMEIASWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674619
Record name [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-64-5
Record name B-[5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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